molecular formula C24H26N2O4 B11318494 (2E)-N-(8-butoxyquinolin-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

(2E)-N-(8-butoxyquinolin-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B11318494
M. Wt: 406.5 g/mol
InChI Key: PNSHDLIGWBLWSC-UKTHLTGXSA-N
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Description

(2E)-N-(8-butoxyquinolin-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(8-butoxyquinolin-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Butoxy Group: The butoxy group can be introduced via an alkylation reaction using butyl bromide and a suitable base such as potassium carbonate.

    Formation of the Amide Linkage: The final step involves the coupling of the quinoline derivative with 3-(3,4-dimethoxyphenyl)prop-2-enoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the double bond in the prop-2-enamide moiety, converting it to a single bond.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Functionalized quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.

    Materials Science: These compounds can be used in the development of organic semiconductors and light-emitting diodes.

Biology

    Antimicrobial Agents: Quinoline derivatives have shown activity against a range of microbial pathogens.

    Anticancer Agents: Some derivatives have been studied for their potential to inhibit cancer cell growth.

Medicine

    Drug Development: The compound could be a lead compound for the development of new therapeutic agents.

Industry

    Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-N-(8-butoxyquinolin-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways. The butoxy and dimethoxyphenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent with a quinoline structure.

    Quinine: Another antimalarial compound derived from quinoline.

Uniqueness

(2E)-N-(8-butoxyquinolin-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

(E)-N-(8-butoxyquinolin-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C24H26N2O4/c1-4-5-15-30-21-12-10-19(18-7-6-14-25-24(18)21)26-23(27)13-9-17-8-11-20(28-2)22(16-17)29-3/h6-14,16H,4-5,15H2,1-3H3,(H,26,27)/b13-9+

InChI Key

PNSHDLIGWBLWSC-UKTHLTGXSA-N

Isomeric SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC)C=CC=N2

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C=CC3=CC(=C(C=C3)OC)OC)C=CC=N2

Origin of Product

United States

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